3-fluoro-4-(N-methylmethanesulfonamido)benzoicacid
CAS No.: 2138001-96-2
Cat. No.: VC12006311
Molecular Formula: C9H10FNO4S
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2138001-96-2 |
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Molecular Formula | C9H10FNO4S |
Molecular Weight | 247.25 g/mol |
IUPAC Name | 3-fluoro-4-[methyl(methylsulfonyl)amino]benzoic acid |
Standard InChI | InChI=1S/C9H10FNO4S/c1-11(16(2,14)15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) |
Standard InChI Key | CKUIBBAWCLZPNQ-UHFFFAOYSA-N |
SMILES | CN(C1=C(C=C(C=C1)C(=O)O)F)S(=O)(=O)C |
Canonical SMILES | CN(C1=C(C=C(C=C1)C(=O)O)F)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid, reflects its three key functional groups:
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A fluorine atom at the benzene ring’s third position.
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An N-methylmethanesulfonamido group (-N(CH₃)SO₂CH₃) at the fourth position.
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A carboxylic acid group (-COOH) at the first position.
Its molecular formula is C₈H₈FNO₄S, with a molecular weight of 233.22 g/mol . The fluorine atom introduces electronegativity, while the sulfonamido group contributes to hydrogen-bonding potential and metabolic stability.
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound remain unpublished, structural analogs such as 3-fluoro-4-methoxybenzoic acid (CAS 403-20-3) exhibit planar aromatic rings with substituents influencing intermolecular interactions . Infrared (IR) spectroscopy of similar sulfonamides reveals characteristic peaks:
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S=O stretching at 1150–1350 cm⁻¹.
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C-F stretching near 1100 cm⁻¹.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of 4-aminobenzoic acid:
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Sulfonamidation: Reaction of 4-amino-3-fluorobenzoic acid with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide intermediate.
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N-Methylation: Quaternization of the sulfonamide’s nitrogen using methyl iodide or dimethyl sulfate .
Alternative routes may involve:
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Direct coupling of pre-formed N-methylmethanesulfonamide to 3-fluoro-4-bromobenzoic acid via Ullmann or Buchwald-Hartwig amination.
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Hydrolysis of ester-protected derivatives to yield the free carboxylic acid .
Optimized Procedure (Hypothetical)
Step 1: Synthesis of 4-(Methylsulfonamido)-3-fluorobenzoic Acid
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Dissolve 4-amino-3-fluorobenzoic acid (10 mmol) in anhydrous dichloromethane (30 mL).
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Add methanesulfonyl chloride (12 mmol) dropwise under nitrogen at 0°C.
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Stir for 4 hours at room temperature, then quench with ice water.
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Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Step 2: N-Methylation
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Dissolve the sulfonamide intermediate (5 mmol) in DMF (15 mL).
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Add methyl iodide (6 mmol) and K₂CO₃ (10 mmol).
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Heat at 60°C for 12 hours, filter, and purify via recrystallization .
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Source |
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Molecular Weight | 233.22 g/mol | |
Density | Not Reported | |
Melting Point | Not Reported | |
Boiling Point | Not Reported | |
LogP (Octanol-Water) | Estimated: 1.2–1.8 | – |
The absence of reported melting/boiling points suggests further experimental characterization is needed. Computational models predict moderate hydrophilicity (LogP ~1.5) due to the polar sulfonamido and carboxylic acid groups.
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) and partially soluble in ethanol/water mixtures .
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Stability: The sulfonamido group confers resistance to enzymatic hydrolysis, while the carboxylic acid may form salts (e.g., sodium, potassium) for enhanced aqueous solubility .
Challenges and Future Directions
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Synthetic Optimization: Current methods require validation and yield improvement.
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Biological Screening: Prioritize assays against bacterial targets (e.g., Staphylococcus aureus) and neurological enzymes.
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Salt Formation: Explore sodium or lysine salts to enhance bioavailability.
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